7-Methyl-9H-xanthene-2-carboxylic acid
Description
Properties
CAS No. |
50541-64-5 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
7-methyl-9H-xanthene-2-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c1-9-2-4-13-11(6-9)8-12-7-10(15(16)17)3-5-14(12)18-13/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
BUXQILNYVFRXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Ullmann Aryl Ether Synthesis
The reaction starts with 4-bromoisophthalic acid (1), which undergoes Fisher esterification to yield dimethyl 4-bromoisophthalate (2). This intermediate reacts with 3-methylphenol via Ullmann coupling under alkaline conditions (potassium carbonate, sodium iodide, activated Cu-bronze) in N,N-dimethylformamide (DMF) at reflux temperatures. The product, dimethyl 4-(3-methylphenoxy)isophthalate (3), is isolated through recrystallization or column chromatography.
Reaction Conditions:
-
Solvent: DMF
-
Catalyst: Cu-bronze
-
Temperature: 120–140°C
-
Duration: 4–6 hours
Step 2: Intramolecular Friedel-Crafts Acylation
The diaryl ether intermediate (3) undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). This cyclization forms the xanthone skeleton, yielding methyl 7-methyl-9-oxo-9H-xanthene-2-carboxylate (4). The reaction is conducted in anhydrous dichloromethane or toluene under nitrogen atmosphere to prevent hydrolysis.
Critical Parameters:
Step 3: Alkaline Hydrolysis
The ester group in compound 4 is hydrolyzed to the carboxylic acid using 5M NaOH in a methanol-water mixture (4:1 v/v) at 60–80°C for 6–8 hours. Acidification with HCl precipitates this compound (5), which is purified via recrystallization from ethanol.
Purification Data:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Recovery Yield | 85–90% |
| Purity (HPLC) | ≥98% |
Alternative Pathway: Direct Cyclization of Prefunctionalized Intermediates
An alternative method avoids the Ullmann coupling by utilizing prefunctionalized intermediates. This approach, adapted from Geertsema et al. (2006), involves the direct cyclization of 4-(3-methylphenoxy)isophthalic acid (6) under acidic conditions.
Synthesis of 4-(3-Methylphenoxy)isophthalic Acid
4-Bromoisophthalic acid (1) reacts with 3-methylphenol in DMF with potassium carbonate and Cu-bronze, yielding 4-(3-methylphenoxy)isophthalic acid (6) after alkaline hydrolysis of the ester intermediates.
Cyclization and Decarboxylation
Heating compound 6 in polyphosphoric acid (PPA) at 150°C for 3 hours induces cyclization and simultaneous decarboxylation, directly forming this compound (5). This one-pot method simplifies purification but requires careful temperature control to avoid side reactions.
Comparative Analysis of Methods:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Diaryl Ether Route | 70 | 98 | High regioselectivity |
| Direct Cyclization | 60 | 95 | Fewer steps |
Mechanistic Insights and Optimization
Role of Lewis Acids in Friedel-Crafts Acylation
AlCl₃ facilitates electrophilic aromatic substitution by coordinating to the carbonyl oxygen, enhancing the electrophilicity of the acyl group. Computational studies suggest that the methyl group at position 7 directs cyclization via steric and electronic effects, favoring attack at the ortho position.
Solvent and Temperature Effects
-
DMF vs. Toluene: DMF increases reaction rate but may lead to ester hydrolysis if traces of moisture are present. Toluene offers better stability for acid-sensitive intermediates.
-
Optimal Temperature: 80–100°C balances reaction speed and byproduct formation.
Challenges and Solutions in Large-Scale Synthesis
Byproduct Formation
Isomeric byproducts (e.g., 8-methyl derivatives) arise during cyclization due to competing electrophilic attack positions. Flash chromatography using silica gel and ethyl acetate/hexane (1:3) effectively separates isomers.
Industrial Purification Techniques
-
Continuous Crystallization: Enhances yield by 10–15% compared to batch processes.
-
Membrane Filtration: Removes residual catalysts (e.g., Cu particles) to ppm levels.
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